![molecular formula C14H16N2O2 B1330300 Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate CAS No. 1886-52-8](/img/structure/B1330300.png)

Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

Vue d'ensemble

Description

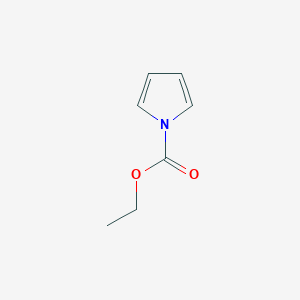

Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and characterized through different methods, and its structure has been confirmed using techniques such as X-ray crystallography, NMR, and mass spectrometry .

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate and related compounds has been achieved through various methods. One approach involves the coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex . Another method includes the condensation reaction of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These synthetic routes have enabled the preparation of the compound in moderate yields and have facilitated the exploration of its reactivity and applications in the synthesis of heterocyclic systems .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has been elucidated using single-crystal X-ray diffraction, which revealed that the crystal belongs to the triclinic crystal system . The compound exhibits structural distortion due to steric hindrance around the tetrasubstituted alkene moiety, with a notable C(carbonyl)–C(α)–C(β) angle expansion . Additionally, the compound has been shown to exist in the solid state as the enamine tautomer, with specific bond distances for the C=C and C–N bonds .

Chemical Reactions Analysis

The compound has been used as a versatile synthon for the preparation of various polysubstituted heterocyclic systems, demonstrating its utility in organic synthesis . It has also been involved in reactions with heterocyclic amines to produce derivatives with potential applications in the synthesis of heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and fused heterocyclic systems . Furthermore, the compound has been used in the synthesis of dyes, showcasing its reactivity and versatility .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate have been extensively characterized. Spectrometric techniques such as IR, UV, and NMR have been employed for identification . The absorption properties have been analyzed, and the molar extinction coefficient has been calculated using Beer-Lambert's law . Photoluminescence and cyclic voltammetry studies have provided insights into the emission behavior and electronic properties of the compound . Thermal behavior has been analyzed using thermal gravimetric and differential thermal analysis, and the photoconductivity of the crystal has been measured, indicating positive photoconductivity .

Applications De Recherche Scientifique

-

Organic Synthesis

- Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is used in the Knoevenagel condensation reaction, a type of C–C bond formation . This reaction involves different aryl/alkyl aldehydes reacting with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide . The result is the formation of ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds .

-

Pharmaceutical Research

-

Material Science

-

Energy Production

- Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has been used in the production of dye-sensitized solar cells (DSSCs) . The DSSC was made using commercial P25 TiO2 material as photoanode, 2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid dye as sensitizer, I-/I3- as electrolyte and Platinum (Pt) used as counter electrode . The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67V, Jsc=4.6mA/m2 and fill factor (FF) =56 % .

-

Chemical Reactivity

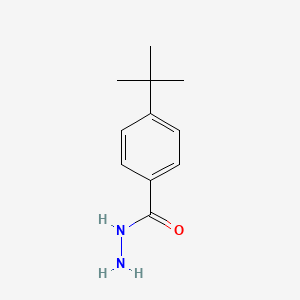

- Cyanoacetic acid hydrazide, a derivative of Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate, has received attention recently as a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

-

UV-Vis Absorption

-

Chemical Industry

-

Photographic Materials

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWFWHASAAPOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287473 | |

| Record name | Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |

CAS RN |

1886-52-8 | |

| Record name | Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ALPHA-CYANO-4-(DIMETHYLAMINO)CINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)